Clebopride maleate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-methoxybenzamide;(Z)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O2.C4H4O4/c1-26-19-12-18(22)17(21)11-16(19)20(25)23-15-7-9-24(10-8-15)13-14-5-3-2-4-6-14;5-3(6)1-2-4(7)8/h2-6,11-12,15H,7-10,13,22H2,1H3,(H,23,25);1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVIWCRZYPHHMQ-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3=CC=CC=C3)Cl)N.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3=CC=CC=C3)Cl)N.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047787 | |
| Record name | Clebopride maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74214-64-5, 84370-95-6 | |
| Record name | Benzamide, 4-amino-5-chloro-2-methoxy-N-[1-(phenylmethyl)-4-piperidinyl]-, (2Z)-2-butenedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74214-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clebopride maleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084370956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clebopride maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CLEBOPRIDE MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P42041X5SU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of clebopride maleate involves the reaction of 4-amino-5-chloro-2-methoxybenzoic acid with 1-benzyl-4-piperidone under specific conditions to form the desired compound . The reaction typically requires a solvent such as methanol and a catalyst to facilitate the process.
Industrial Production Methods: In industrial settings, this compound is produced through a series of controlled chemical reactions, ensuring high purity and yield. The process involves the use of advanced techniques such as liquid chromatography to purify the final product .
Chemical Reactions Analysis
Types of Reactions: Clebopride maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at the aromatic ring, leading to different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions typically require halogenating agents and specific catalysts.
Major Products Formed: The major products formed from these reactions include hydroxylated and reduced derivatives, as well as various substituted benzamides .
Scientific Research Applications
Clebopride maleate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving dopamine antagonists and their chemical properties.
Biology: The compound is studied for its effects on gastrointestinal motility and its interactions with dopamine receptors.
Medicine: this compound is used in clinical research to develop treatments for gastrointestinal disorders and to understand its pharmacokinetics and pharmacodynamics.
Mechanism of Action
Clebopride maleate exerts its effects by blocking dopamine receptors, particularly the D2 receptors, in the gastrointestinal tract. This action enhances gastrointestinal motility and reduces nausea and vomiting. The compound also inhibits acetylcholinesterase, further contributing to its prokinetic effects .
Comparison with Similar Compounds
Table 1: Structural and Pharmacokinetic Properties
Key Observations :
- Structural Similarities : Clebopride, metoclopramide, and levosulpiride share a benzamide backbone, which confers dopamine D2 receptor antagonism. Domperidone, a benzimidazole, lacks CNS penetration due to its polarity .
- Receptor Selectivity : Clebopride and levosulpiride exhibit affinity for both D2 and D3 receptors, whereas domperidone acts predominantly on peripheral D2 receptors, reducing central side effects .
Table 2: Clinical Indications and Adverse Effects
Key Observations :
- Efficacy : Clebopride demonstrates comparable efficacy to levosulpiride in functional dyspepsia, with a clinical trial showing symptom improvement in 85% of patients when combined with trimebutine .
- Safety: Clebopride’s risk of acute dystonia (e.g., laryngeal spasms) is rare but documented, similar to metoclopramide .
Regulatory and Commercial Considerations
Table 3: Regulatory Status and Cost
Key Observations :
- Cost : Clebopride’s active pharmaceutical ingredient (API) is priced higher than domperidone or metoclopramide, reflecting its niche use and specialized synthesis .
Biological Activity
Clebopride maleate is a substituted benzamide compound that exhibits significant biological activity primarily as a dopamine receptor antagonist. This article provides a comprehensive overview of its biological activity, including pharmacological effects, case studies, and research findings.
This compound (CAS Number: 84370-95-6) is chemically characterized by the formula and has a molecular weight of 490.0 g/mol. It is structurally related to metoclopramide, another well-known antiemetic agent. Clebopride acts primarily on the dopamine D2, D3, and D4 receptors, showing a high affinity for these targets, which contributes to its effectiveness in treating functional gastrointestinal disorders such as nausea and vomiting .
Pharmacological Effects
Clebopride is noted for its antidopaminergic activity, which helps alleviate emetic symptoms with a lower incidence of side effects compared to other similar agents. It has been shown to be approximately ten times more potent than metoclopramide .
Table 1: Comparison of Clebopride and Metoclopramide
| Property | Clebopride | Metoclopramide |
|---|---|---|
| Potency | 10 times more potent | Standard |
| Main Action | Dopamine antagonist | Dopamine antagonist |
| Side Effects | Lower incidence | Higher incidence |
| Therapeutic Use | Nausea/vomiting | Nausea/vomiting |
Metabolism and Excretion
The metabolism of clebopride involves significant biotransformation in the liver, leading to various metabolites such as hydroxylated forms and N-dealkylation products. Studies indicate that unchanged clebopride is the most abundant compound found in human urine, suggesting extensive metabolic processing .
Case Study 1: Acute Dystonic Reaction
A notable case involved a 19-year-old male who experienced an acute dystonic reaction following a single oral dose of clebopride. He presented with involuntary neck movements within an hour of administration. The reaction was managed with benztropine, leading to rapid symptom resolution. This case highlights the potential for acute movement disorders associated with clebopride usage .
Case Study 2: Oculogyric Crisis
Another case documented a 21-year-old female who developed an oculogyric crisis after taking clebopride. This condition is characterized by involuntary eye movements and can occur as a side effect of dopaminergic antagonists. The temporal relationship between drug administration and symptom onset suggests a direct correlation .
Research Findings
Research has consistently demonstrated that clebopride's efficacy in treating gastrointestinal disorders is accompanied by risks of extrapyramidal symptoms (EPS). A phase I clinical trial indicated that while clebopride showed promise in patients undergoing chemotherapy, EPS were reported in approximately 14% of treatment cycles .
Table 2: Summary of Clinical Findings on Clebopride
| Study Type | Key Findings |
|---|---|
| Phase I Trial | Encouraging efficacy but notable EPS risk |
| Acute Reaction Case Study 1 | Dystonia following single dose |
| Acute Reaction Case Study 2 | Oculogyric crisis following administration |
Q & A
Q. Table 1. Key Analytical Parameters for this compound
| Parameter | Method | Acceptable Range | Reference Standard |
|---|---|---|---|
| Identity (HPLC) | Retention time match | ±0.2 min of standard | CAS 57645-91-7 |
| Purity (DSC) | Melting point | 172–175°C | EP Monograph |
| Related substances (LC-MS) | Total impurities | ≤0.5% w/w | ICH Q3A |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
